4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine
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Overview
Description
4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a complex organic compound that features a piperazine ring substituted with a 2-chlorophenyl group and a pyrimidine ring substituted with a 1H-1,2,4-triazol-1-yl group
Preparation Methods
The synthesis of 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through a Mannich reaction, where a secondary amine reacts with formaldehyde and a primary amine.
Substitution with 2-chlorophenyl group: The piperazine ring is then substituted with a 2-chlorophenyl group using a nucleophilic aromatic substitution reaction.
Formation of the pyrimidine ring: The pyrimidine ring is synthesized separately and then coupled with the piperazine derivative.
Introduction of the 1H-1,2,4-triazol-1-yl group: This is typically done through a cyclization reaction involving hydrazine derivatives.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.
Biology: The compound is used in research to understand its interactions with various biological targets, including receptors and enzymes.
Mechanism of Action
The mechanism of action of 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, particularly those involved in the regulation of mood and cognition. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways.
Comparison with Similar Compounds
4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine can be compared with other similar compounds, such as:
N-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: This compound is a high-affinity and selective dopamine D4 receptor ligand.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has shown promising antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16ClN7 |
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Molecular Weight |
341.80 g/mol |
IUPAC Name |
4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine |
InChI |
InChI=1S/C16H16ClN7/c17-13-3-1-2-4-14(13)22-5-7-23(8-6-22)15-9-16(20-11-19-15)24-12-18-10-21-24/h1-4,9-12H,5-8H2 |
InChI Key |
LPKRWDLUMXONDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=NC=NC(=C3)N4C=NC=N4 |
Origin of Product |
United States |
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